n-Hexylpropanamide
Description
Contextualization within Amide Chemistry and Derivatives
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. libretexts.orgbyjus.comwikipedia.org This functional group, known as an amide linkage, is notably stable and is a cornerstone of protein chemistry, where it forms peptide bonds. libretexts.org Amides are formally derived from carboxylic acids, where the hydroxyl (-OH) group is replaced by an amino group (-NR'R''). wikipedia.org They can be classified as primary, secondary, or tertiary based on the number of substituents on the nitrogen atom. wikipedia.org
n-Hexylpropanamide, with the chemical formula C9H19NO, is a secondary amide. lookchem.comnih.gov It consists of a propanoyl group (a three-carbon acyl group) attached to the nitrogen atom of a hexylamine (B90201). The "n-hexyl" designation indicates a straight-chain six-carbon alkyl group. Its structure imparts both polar (the amide group) and non-polar (the hexyl chain) characteristics, influencing its physical and chemical properties.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Hexylpropionamide, Propanamide, N-hexyl- |
| CAS Number | 10264-24-1 |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.256 g/mol |
| Boiling Point | 122-123.5 °C (at 7-8 Torr) |
| Density | 0.859 ± 0.06 g/cm³ (Predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 6 |
| Data sourced from LookChem lookchem.com |
Significance and Contemporary Research Perspectives
The significance of this compound in contemporary research is multifaceted, with applications spanning from materials science to biochemistry. Its amphiphilic nature, combining a hydrophilic amide head with a hydrophobic alkyl tail, makes it a subject of interest in studies of self-assembly and interfacial phenomena.
Research has indicated that amides with larger, less polar alkyl groups, such as this compound, can influence the adsorption capacity of certain compounds on activated carbon. researchgate.net This suggests a potential role in modulating separation and purification processes.
In the field of materials science, particularly concerning colloidal quantum dots (CQDs), derivatives of propanamide have been investigated. For instance, 3-mercapto-N-hexylpropanamide has been synthesized and used as a ligand for CQDs. northwestern.edu The ability to cleave the amide bond under specific conditions is a valuable attribute in the fabrication of uniform and ordered CQD films for photovoltaic applications. northwestern.edu
Furthermore, complex derivatives of this compound have been synthesized and studied for their potential biological activities. For example, derivatives have been investigated for their anti-neuroinflammatory properties. e-kmj.org Other complex structures incorporating the this compound moiety have been explored in the context of creating libraries of screening compounds for various therapeutic areas, including antiviral and cancer research. chemdiv.com
Current Research Landscape and Knowledge Gaps
The current research landscape for this compound and its derivatives is diverse, touching upon analytical chemistry, materials science, and medicinal chemistry. Studies have explored its use as a ligand, its influence on adsorption processes, and its incorporation into more complex molecules with potential biological applications. researchgate.netnorthwestern.edue-kmj.org For instance, research has shown that this compound can decrease the adsorption capacity of nitrophenols on powdered activated carbon. researchgate.net In a different context, a derivative, 2,2'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(naphthalene-6,2-diyl))bis(this compound), was synthesized and characterized as part of a study on anti-neuroinflammatory agents. e-kmj.org
However, a comprehensive understanding of the fundamental properties and reactivity of this compound itself appears to be a knowledge gap. While it is commercially available and used as a building block, dedicated studies on its detailed reaction kinetics, thermodynamic properties, and full toxicological profile are not extensively reported in publicly accessible literature. Much of the available information comes from its inclusion in broader studies of amide classes or as a component of more complex derivatives. researchgate.neted.ac.ukcore.ac.ukqut.edu.au Further focused research on the parent molecule could unlock new applications and provide a more robust foundation for the development of its derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hexylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-6-7-8-10-9(11)4-2/h3-8H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNFFHLXDXOSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333721 | |
| Record name | Propanamide, N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-24-1 | |
| Record name | N-Hexylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes
The creation of n-Hexylpropanamide and its derivatives is primarily achieved through amidation reactions, with various techniques developed to enhance efficiency, yield, and stereoselectivity.
Amidation Reactions and Yield Optimization
The most direct route to this compound involves the formation of an amide bond between a propanoic acid derivative and hexylamine (B90201). The optimization of this reaction is crucial for industrial and laboratory applications and often involves the use of coupling reagents to facilitate the condensation. growingscience.com Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are common catalysts. analis.com.myresearchgate.net The reaction mechanism with a carbodiimide (B86325) begins with the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. analis.com.my
Research into amidation has shown that reaction conditions significantly impact the product yield. analis.com.my Factors such as the choice of solvent, reaction temperature, molar ratios of reactants and catalysts, and reaction time are all critical variables. analis.com.my For instance, studies on similar amide syntheses have demonstrated that using anhydrous solvents like tetrahydrofuran (B95107) (THF) at elevated temperatures can lead to high yields. analis.com.my Additives like 4-dimethylaminopyridine (B28879) (DMAP) can also be employed to further catalyze the reaction. growingscience.comnorthwestern.edu Another established method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. growingscience.comnih.gov
The following table illustrates how reaction parameters can be optimized for a generic amidation reaction to maximize yield, based on principles from related syntheses. analis.com.my
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (min) | Molar Ratio (Acid:Amine:Reagent) | Yield (%) |
| 1 | EDC | DCM | 25 | 360 | 1:1:1 | 65 |
| 2 | EDC | THF | 25 | 360 | 1:1:1 | 78 |
| 3 | EDC | THF | 60 | 150 | 1:1:1.5 | 93 |
| 4 | DCC | DCM | 25 | 360 | 1:1:1 | 62 |
Microwave-Assisted Synthesis Approaches
To accelerate chemical reactions, reduce energy consumption, and often improve yields, microwave-assisted synthesis has emerged as a powerful technique in modern organic chemistry. rsc.org This approach has been successfully applied to the synthesis of N-heterocycles and other complex molecules, demonstrating significant improvements over conventional heating methods. rsc.orgoatext.comarabjchem.org
Specifically, microwave irradiation has been effectively used in the synthesis of derivatives of this compound. researchgate.netscispace.com In one key example, optically active (S)-2-chloro-N-hexylpropanamide was synthesized using this method. researchgate.net The use of microwave heating can dramatically shorten reaction times from hours to minutes while maintaining or even increasing the product yield. arabjchem.org This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. rsc.org
A comparison between conventional and microwave-assisted methods for the synthesis of an this compound derivative highlights the advantages of the latter. researchgate.net
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 12 hours | 85 |
| Microwave Irradiation | 10 minutes | 89 |
Synthesis of Optically Active Derivatives
The synthesis of chiral molecules is of paramount importance, particularly in the development of pharmaceuticals and advanced materials. Methodologies have been developed to produce optically active derivatives of this compound, where a stereocenter is incorporated into the molecule.
A notable example is the synthesis of (S)-2-chloro-N-hexylpropanamide. researchgate.netscispace.com This synthesis starts with an optically pure precursor, (S)-2-chloropropionic acid, which is then reacted with hexylamine. researchgate.net The reaction is typically facilitated by a coupling agent like DCC to form the final amide product while preserving the stereochemical integrity of the chiral center. researchgate.net This process demonstrates a substrate-controlled reaction where the chirality of the final product is determined by the starting material. rsc.org Such synthetic routes have been performed using both conventional heating and more rapid microwave-assisted techniques. researchgate.net The principles used in these syntheses are broadly applicable and are related to methods used to create other optically active molecules, including imidazole (B134444) derivatives and thioureas. mdpi.comnih.gov
Reaction Mechanisms and Pathways
Understanding the reactivity of this compound, particularly its stability and its utility as a building block, is essential. Mechanistic studies focus on its breakdown (hydrolysis) and its role in constructing more complex molecular architectures.
Hydrolysis Mechanisms under Diverse Conditions
Amide hydrolysis is a fundamental chemical reaction where water cleaves the amide (C-N) bond, breaking the molecule into a carboxylic acid and an amine. allen.inbyjus.com For this compound, this reaction yields propanoic acid and hexylamine. The process can be catalyzed under acidic or basic conditions. allen.in
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen atom of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to a nucleophilic attack by a water molecule. allen.in This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, breaking the carbon-nitrogen bond and releasing the amine (as its protonated ammonium (B1175870) salt) and the carboxylic acid. allen.in
Base-Catalyzed Hydrolysis : In a basic medium, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. allen.inpearson.com This also forms a tetrahedral intermediate. The intermediate subsequently collapses, ejecting the amide anion (a poor leaving group) which then deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and a neutral amine. An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product. allen.in
Role as a Synthetic Intermediate
Beyond its own identity, this compound and its close derivatives serve as crucial intermediates—molecules that are themselves products of a reaction but act as the starting point for the synthesis of other, often more complex, compounds. solubilityofthings.com
For example, (S)-2-chloro-N-hexylpropanamide is synthesized specifically to be used as a building block in the subsequent microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazin-3(4H)-ones, which are heterocyclic compounds of interest in medicinal chemistry. researchgate.net
In another application, a related compound, 3-mercapto-N-hexylpropanamide, was synthesized to function as a cleavable ligand. northwestern.edu This molecule was used in the solution-phase ligand exchange of colloidal quantum dots, demonstrating its role as an intermediate in the surface modification of nanomaterials. northwestern.edu Furthermore, complex derivatives incorporating the this compound structure have been designed and synthesized as part of research into potent poxvirus inhibitors, highlighting the value of this amide moiety as a key component in larger bioactive molecules. nih.gov
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Molecular Architecture Analysis
The precise arrangement of atoms and functional groups within n-Hexylpropanamide is determined using sophisticated analytical methods. These techniques provide critical data on connectivity, molecular weight, and the nature of chemical bonds, offering a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would provide detailed information about its carbon-hydrogen framework.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers. In this compound, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the hexyl chain and the propanamide moiety.
The expected signals would correspond to the different proton environments in the molecule. The methyl group of the ethyl part of the propanamide (-C(=O)CH₂CH₃) would appear as a triplet, while the adjacent methylene (B1212753) group would be a quartet. The protons on the hexyl chain would show a series of multiplets, with the methylene group attached to the nitrogen (-NHCH₂-) appearing as a quartet. The N-H proton typically appears as a broad singlet. The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 2H, 2H, 2H, 2H, 3H).
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 0.9 | Triplet | 3H | CH₃ (Hexyl) |
| ~ 1.1 | Triplet | 3H | CH₃ (Propionyl) |
| ~ 1.3 | Multiplet | 6H | -(CH₂)₃- (Hexyl) |
| ~ 2.2 | Quartet | 2H | -C(=O)CH₂- |
| ~ 3.2 | Quartet | 2H | -NHCH₂- |
| ~ 5.5-7.0 | Broad Singlet | 1H | -NH- |
While standard ¹H NMR elucidates the basic structure, advanced NMR techniques can probe higher-order structures and intermolecular interactions. The amide functional group in this compound is capable of forming hydrogen bonds, leading to self-assembly and the formation of supramolecular systems. Techniques like 2D NMR (e.g., NOESY) could be used to study the spatial proximity of atoms, confirming intermolecular associations. Furthermore, variable temperature NMR studies can provide insights into the dynamics and strength of hydrogen bonding, as changes in temperature can affect the chemical shift of the amide proton involved in these interactions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing compounds like amides. In ESI-MS, this compound is expected to be readily protonated to form a quasimolecular ion [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula of the compound (C₉H₁₉NO). nih.gov
A common fragmentation pathway for amides under ESI-MS conditions is the cleavage of the amide bond (N-CO). unl.pt This would result in the formation of a stable acylium cation. In-source fragmentation, which can occur accidentally during the electrospray process, may also lead to the observation of fragment ions corresponding to the amine and carbonyl parts of the molecule. stackexchange.comechemi.com The propensity for this fragmentation can be influenced by the instrument's source parameters. stackexchange.com
Predicted ESI-MS Fragmentation for this compound
| m/z (Predicted) | Ion |
| 158.15 | [M+H]⁺ (Protonated Molecule) |
| 57.03 | [CH₃CH₂CO]⁺ (Acylium ion) |
| 102.13 | [CH₃(CH₂)₅NH₃]⁺ (Hexylaminium ion) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. miamioh.edu The IR spectrum of this compound, a secondary amide, is expected to show several characteristic absorption bands. spectroscopyonline.com
Key features would include a single N-H stretching band, characteristic C-H stretching bands for the alkyl groups, a strong C=O stretching band (known as the Amide I band), and an N-H bending band (the Amide II band). blogspot.comspcmc.ac.in The Amide I band is one of the most intense absorptions in the spectrum of amides. spcmc.ac.in The position of the N-H and C=O stretching bands can be influenced by hydrogen bonding; in concentrated solutions or the solid state, these bands typically appear at lower frequencies compared to dilute solutions. blogspot.comspcmc.ac.in
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Typical Range) | Vibration | Functional Group |
| 3370 - 3170 | N-H Stretch | Secondary Amide |
| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1680 - 1630 | C=O Stretch (Amide I) | Secondary Amide |
| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, a secondary amide, is characterized by several key absorption bands that correspond to the vibrational frequencies of its specific bonds.
As a secondary amide, this compound exhibits a characteristic N-H stretching vibration, which is typically observed in the range of 3350-3180 cm⁻¹. The presence of intermolecular hydrogen bonding in amides can influence the position and shape of this peak, often causing it to be broad. docbrown.info Another prominent feature in the FT-IR spectrum of an amide is the C=O stretching vibration, commonly referred to as the Amide I band. For secondary amides, this strong absorption typically appears in the region of 1680-1630 cm⁻¹. ucla.edu
The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is another significant diagnostic peak for secondary amides and is generally found between 1570 and 1515 cm⁻¹. The presence of the hexyl and propyl alkyl chains will be evident from the C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations at lower wavenumbers. vscht.cz
A detailed breakdown of the expected characteristic FT-IR absorption bands for this compound is presented in the table below.
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Intensity |
| ~3300 | N-H | Stretch | Medium, Broad |
| 2955-2850 | C-H (Alkyl) | Stretch | Strong |
| ~1640 | C=O (Amide I) | Stretch | Strong |
| ~1550 | N-H bend, C-N stretch (Amide II) | Bend, Stretch | Medium |
| ~1465 | C-H (CH₂) | Bend (Scissoring) | Medium |
| ~1375 | C-H (CH₃) | Bend (Symmetric) | Medium |
Interdisciplinary Spectroscopic Approaches for Comprehensive Characterization
While FT-IR spectroscopy is invaluable for identifying functional groups, a comprehensive structural elucidation of this compound necessitates the integration of other spectroscopic techniques. An interdisciplinary approach, combining methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a more complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in determining the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the N-H proton, the protons on the ethyl group of the propanamide moiety, and the various methylene and methyl protons of the hexyl chain. The splitting patterns of these signals would reveal the connectivity of the atoms. pearson.comdocbrown.info
¹³C NMR spectroscopy would complement the ¹H NMR data by showing the number of different carbon environments. A distinct signal for the carbonyl carbon of the amide group would be expected in the downfield region of the spectrum.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern can provide further structural information, for instance, by showing the loss of the hexyl or propyl groups.
By combining the functional group information from FT-IR with the detailed connectivity and molecular weight data from NMR and MS, respectively, the structure of this compound can be unambiguously confirmed. This multi-technique approach ensures a thorough and accurate characterization of the compound. unl.edu
Theoretical and Computational Chemistry Studies
Quantum Chemical Approaches to Molecular Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. cuny.edu These approaches solve the Schrödinger equation, albeit with approximations for many-electron systems, to provide detailed information about molecular geometry, energy, and electronic distribution. openaccessjournals.compsu.edu
Density Functional Theory (DFT) has become one of the most popular and versatile quantum mechanical modeling methods for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org DFT is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. wikipedia.orgmdpi.com This approach offers a favorable balance between computational cost and accuracy, making it a workhorse in computational chemistry. wikipedia.org
For n-Hexylpropanamide, DFT calculations can be employed to determine its optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-311++G(d,p)) that appropriately describes the electronic distribution. mdpi.com The optimized geometry corresponds to a minimum on the potential energy surface.
Beyond structural parameters, DFT is used to calculate various energetic and electronic properties. These include the total energy, heats of formation, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. orientjchem.org
Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-31G) * (Note: This data is illustrative and represents typical values obtained from DFT calculations.)
| Parameter | Bond/Atoms Involved | Value |
| Bond Length | C=O | 1.23 Å |
| Bond Length | C-N | 1.36 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | Cα-Cβ (in hexyl chain) | 1.53 Å |
| Bond Angle | O=C-N | 122.5° |
| Bond Angle | C-N-H | 121.0° |
| Dihedral Angle | H-N-C-O | 180.0° (trans) |
| Dihedral Angle | C-N-Cα-Cβ | 178.5° |
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov
Table 2: Relative Conformational Energies of this compound from MD Simulations (Note: This data is illustrative and represents typical outputs from conformational analysis.)
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Fully extended hexyl chain, trans amide | 0.00 |
| 2 | Gauche interaction in hexyl chain | +0.65 |
| 3 | Folded hexyl chain | +1.50 |
| 4 | Cis amide conformation | +2.50 |
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com By mapping the potential energy surface that connects reactants to products, it is possible to identify key intermediates and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to occur. pku.edu.cn
For this compound, one could computationally investigate various reactions, such as its hydrolysis, amide bond formation, or reactions involving the alkyl chain. The process typically begins by proposing a plausible reaction coordinate. Computational methods, often using DFT, are then employed to locate the geometry of the transition state structure. Techniques like Synchronous Transit-Guided Quasi-Newton (QST2, QST3) or "eigenvector following" are used for this purpose. pku.edu.cn
Once a transition state is located, its structure provides critical information about which bonds are breaking and which are forming. A key validation step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state. pku.edu.cn This imaginary frequency corresponds to the vibrational mode along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea), a fundamental parameter that governs the reaction rate according to transition state theory. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed, offering a detailed understanding of the reaction's feasibility and kinetics. smu.edursc.orgrsc.org
Chemical Reactivity and Transformation Mechanisms
Intrinsic Reactivity of the Amide Moiety
The amide functional group, consisting of a carbonyl group linked to a nitrogen atom, is the primary center of reactivity in n-hexylpropanamide. Amides are generally stable and less reactive than other carboxylic acid derivatives like esters or acid chlorides. diplomatacomercial.com This stability arises from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the carbon-nitrogen bond.
This resonance has several consequences for reactivity:
Nucleophilic Acyl Substitution : The carbonyl carbon is less electrophilic compared to that in esters or ketones, making it less susceptible to nucleophilic attack. However, under forcing conditions, such as in the presence of strong acids or bases, amides can undergo nucleophilic acyl substitution. diplomatacomercial.com
Acidity and Basicity : The nitrogen atom is not basic due to the delocalization of its lone pair. The N-H proton is weakly acidic, but deprotonation requires a very strong base.
Hydrogen Bonding : As a secondary amide, this compound can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), influencing its physical properties and interactions with solvents and other reagents. diplomatacomercial.com
Specific Reactions of this compound
While the amide bond is robust, the molecule can participate in several specific transformations, often involving activation of the amide or modification of other parts of the molecule.
Hydrolysis of the amide bond in this compound to yield propanoic acid and hexylamine (B90201) is a key degradation pathway. This reaction is typically very slow under neutral conditions but can be significantly accelerated by catalysts.
Catalysis:
Acid Catalysis : In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a water molecule. diplomatacomercial.commdpi.com A process analogous to hydrolysis, acidic methanolysis, has been demonstrated for a related compound, 3-mercapto-N-hexylpropanamide. northwestern.edu This cleavage was achieved using a 1% (v/v) solution of lactic acid in methanol. northwestern.edu
Base Catalysis : Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This pathway is generally efficient for primary and secondary amides. diplomatacomercial.com
Kinetics: The rate of hydrolytic degradation is influenced by factors such as pH, temperature, and the presence of catalysts. mdpi.comnih.gov While specific kinetic data for this compound is not readily available in the reviewed literature, studies on analogous polymeric systems like poly(lactic acid) (PLA) provide insight into the methodologies used to study such degradation. For PLA, hydrolysis kinetics are modeled by distinguishing between the faster hydrolysis of ester groups near the chain ends (α-esters) and the slower hydrolysis of internal ester groups (β-esters). researchgate.net This difference is attributed to steric effects and the hydrophilic nature of the chain ends. researchgate.net
Table 1: Illustrative Kinetic Parameters for Hydrolytic Degradation of PLA Oligomers (Acidic Conditions) This table presents data for poly(lactic acid) to illustrate the type of kinetic analysis applied to hydrolytic degradation studies.
| Parameter | Value (for α-ester groups) | Value (for β-ester groups) |
| Activation Energy (Ea) | 73 kJ/mol | 58 kJ/mol |
| Pre-exponential Factor (A) | 8.21 x 10⁷ l/mol/h | 1.77 x 10⁵ l/mol/h |
| Source: Adapted from research on PLA degradation kinetics. researchgate.net |
Derivatization and Functionalization Strategies
Derivatization of this compound can be achieved by modifying the propanamide backbone or by utilizing the amide itself as a precursor for other functional groups. These strategies are employed to synthesize more complex molecules with specific properties.
Modification of the Acyl Group : Introducing reactive functional groups onto the propanamide portion of the molecule is a common strategy. For instance, (S)-2-chloro-N-hexylpropanamide can be synthesized from (S)-2-chloropropionic acid and hexylamine. researchgate.net The chlorine atom serves as a leaving group for subsequent nucleophilic substitution reactions, enabling the construction of heterocyclic systems like 2H-benzo[b] northwestern.eduucl.ac.ukoxazin-3(4H)-ones via a Smiles rearrangement. researchgate.net
Functionalization of the N-Hexyl Group : While less common, the hexyl chain could be functionalized prior to or after amide formation, though this typically involves multi-step syntheses.
Use in Complex Molecule Synthesis : The this compound moiety is often incorporated into larger, more functionalized molecules. For example, 3-(3,4-dihydroxyphenyl)-N-hexylpropanamide, an amide of dihydrocaffeic acid, has been synthesized to create lipophilic derivatives with potential antioxidant activity. nih.gov Similarly, this compound derivatives have been synthesized as part of larger scaffolds intended for bioconjugation. ucl.ac.uk Another example involves the synthesis of 3-mercapto-N-hexylpropanamide, which serves as a cleavable ligand in the formation of colloidal quantum dot solids. northwestern.edu
Table 2: Examples of Derivatization and Functionalization Strategies for this compound and Related Structures
| Strategy | Starting Material / Intermediate | Reaction / Purpose | Resulting Compound / Application |
| Introduction of a Reactive Handle | (S)-2-chloropropionic acid + Hexylamine | Amide formation followed by Smiles rearrangement with 2-chlorophenols. | (R)-N-hexyl-2-methyl-2H-benzo[b] northwestern.eduucl.ac.ukoxazin-3(4H)-one researchgate.net |
| Incorporation of Bioactive Moieties | Dihydrocaffeic acid + Hexylamine | Amide coupling to increase lipophilicity. | 3-(3,4-dihydroxyphenyl)-N-hexylpropanamide nih.gov |
| Synthesis of Cleavable Ligands | 3-mercaptopropionic acid + Hexylamine | Amide coupling catalyzed by EDC and DMAP. | 3-mercapto-N-hexylpropanamide for quantum dot surface chemistry northwestern.edu |
| Development of Bioconjugates | This compound derivative | Part of a larger scaffold for bioconjugation reactions. | Pyridazinedione-based bioconjugates ucl.ac.uk |
| Source: Compiled from various research articles. northwestern.eduresearchgate.netucl.ac.uknih.gov |
Supramolecular Chemistry and Molecular Recognition Phenomena
Fundamental Principles of Non-Covalent Interactions
Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the formation and stability of molecular assemblies. wikipedia.orgwikipedia.org Unlike covalent bonds that involve the sharing of electrons, these interactions are weaker and more transient, arising from various electrostatic and quantum mechanical phenomena. colostate.edulibretexts.org The primary types of non-covalent interactions include:
Ionic Interactions: These occur between charged species (ions) and are strong and non-directional. colostate.edulibretexts.org
Hydrogen Bonding: A highly directional interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. colostate.edulibretexts.org This interaction is crucial in the structure of many biological molecules. libretexts.org
Van der Waals Forces: This category includes several distance-dependent interactions, with the London dispersion force being a key component that arises from temporary fluctuations in electron density around molecules. colostate.edu
Hydrophobic Interactions: In aqueous environments, nonpolar molecules or parts of molecules tend to aggregate to minimize their contact with polar water molecules. libretexts.org
π-Interactions: These involve interactions with the π-electron systems of aromatic rings, including π-π stacking and anion-π interactions. mdpi.com
The collective strength of multiple non-covalent interactions dictates the stability and structure of the resulting supramolecular complex. libretexts.org The specific geometry and electronic properties of interacting molecules determine the nature and strength of these bonds.
| Interaction Type | Description | Strength | Directionality |
| Ionic (Charge-Charge) | Electrostatic attraction between oppositely charged ions. | Strong | No |
| Hydrogen Bond | Attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another electronegative atom. | Weak to Moderate | Highly Directional |
| Van der Waals Forces | Weak attractions between molecules due to temporary fluctuations in electron distribution (London dispersion forces). | Very Weak | No |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Variable | No |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Weak | Yes |
| Anion-π Interactions | Electrostatic interaction between an anion and the electron-poor face of a π-system. | Weak to Moderate | Yes |
Host-Guest Chemistry Involving n-Hexylpropanamide Derivatives
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org The host possesses a cavity or binding site that is structurally and electronically complementary to the guest, leading to selective binding through non-covalent interactions. wikipedia.orgmdpi.com This principle of molecular recognition is fundamental to many biological processes and has been harnessed for various applications. wikipedia.orgwikipedia.org
Molecular Recognition of Metal Anions (e.g., [PtCl6]2-)
Derivatives of this compound have demonstrated significant potential as receptors for metal anions, particularly the hexachloroplatinate(IV) anion, [PtCl6]2-. researchgate.net Research has shown that reagents incorporating 3-N'-hexylpropanamide groups exhibit a high affinity and selectivity for [PtCl6]2- in extractions from acidic aqueous solutions. researchgate.net
In one study, a series of mono-, bi-, and tripodal extractants were synthesized. The tripodal receptors, designed to recognize the outer coordination sphere of the octahedral [PtCl6]2- anion, showed the highest loading capacity. researchgate.net These receptors utilize hydrogen bond donors, such as the N-H groups in the amide functionalities, to interact with the chloride ligands of the metal anion. researchgate.net Spectroscopic analyses, including 1H NMR and infrared spectroscopy, have confirmed the presence of strong hydrogen bonding between the N-H protons of the amide and the Cl- ligands of the [PtCl6]2- anion in the organic phase. researchgate.net This interaction is a key driving force for the selective extraction of the metal anion.
The general equilibrium for this extraction process from hydrochloric acid can be represented as: 2L(org) + 2H+ + [PtCl6]2-(aq) ⇌ (LH)2PtCl6 researchgate.net
Where 'L' represents the this compound-based extractant. This demonstrates the role of the amide in forming an ion-pair complex that facilitates the transfer of the metal anion into the organic phase. researchgate.net
Formation of Supramolecular Assemblies and Receptors
The ability of this compound and its derivatives to engage in specific non-covalent interactions makes them excellent building blocks for the construction of more complex supramolecular assemblies and receptors. researchgate.netnih.gov These assemblies can be designed to have specific functions, such as sensing, catalysis, or separation. ox.ac.ukbohrium.com
The design of these receptors often involves incorporating the propanamide moiety into larger, pre-organized structures like macrocycles or tripodal scaffolds. researchgate.net This pre-organization enhances the binding affinity and selectivity for the target guest by positioning the binding sites (in this case, the amide N-H groups) in a complementary arrangement to the guest's shape and electronic properties. nobelprize.org For instance, tripodal receptors functionalized with amide groups create a three-dimensional binding pocket that is well-suited to interact with the faces and edges of an octahedral anion like [PtCl6]2-. researchgate.net
The formation of these host-guest complexes is a dynamic equilibrium process, and the stability of the resulting assembly is quantified by its binding constant. wikipedia.org Studies have shown that tripodal and bipodal receptors containing the this compound unit exhibit higher binding constants for [PtCl6]2- compared to their monopodal counterparts, highlighting the importance of multiple, cooperative binding interactions. researchgate.net
Self-Assembly and Self-Organization Processes in Systems Containing this compound
Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. universe-review.camit.edu This process is driven by the minimization of free energy and is governed by the same non-covalent interactions discussed earlier. universe-review.ca Self-organization is a related concept that often involves non-equilibrium processes driven by an external energy source to create dynamic, functional systems. universe-review.ca
The interplay between these different non-covalent forces allows for the formation of diverse supramolecular architectures. nih.gov For example, in aqueous environments, amphiphilic derivatives of this compound could self-assemble into micelles or vesicles, with the hydrophobic hexyl chains forming the core and the more polar amide headgroups interacting with the surrounding water. While specific studies on the self-assembly of this compound itself are not extensively detailed in the provided context, the principles of supramolecular chemistry suggest its potential to form ordered structures. The balance between hydrogen bonding, dipole-dipole interactions of the amide group, and the hydrophobic interactions of the hexyl tail would be the determining factor in the morphology of the resulting self-assembled structures. rsc.org
Biological Interactions and Endogenous Roles
Occurrence as a Biological Signaling Molecule
The primary identification of n-Hexylpropanamide as an endogenous signaling molecule comes from the study of insect chemical communication. It functions as a key component in pheromone blends, mediating interactions crucial for reproduction.
This compound has been identified as a constituent of the male sex pheromone in several species of Tephritid fruit flies, most notably the Queensland fruit fly, Bactrocera tryoni. nih.gov In these flies, the pheromone is a complex blend of volatile compounds stored in the rectal glands and released by sexually mature males to attract virgin females for mating. nih.govoup.com
The table below summarizes findings on amides identified in the rectal glands of B. tryoni from various studies, highlighting the role of this compound as a consistently identified component.
| Compound | Finding | Reference |
| This compound | Identified as a component of rectal glands and emissions in male B. tryoni. nih.gov Its abundance was higher in males fed with cuelure. oup.comresearchgate.net | nih.govoup.comresearchgate.net |
| N-(3-methylbutyl)acetamide | Found in rectal gland extracts and reported as a pheromone volatile in B. tryoni. researchgate.net Its abundance increased after exposure to cuelure. qut.edu.au | researchgate.netqut.edu.au |
| N-propylbutyramide | Tentatively identified as a component of rectal glands in male B. tryoni. researchgate.net Its abundance was higher in cuelure-fed males. oup.com | oup.comresearchgate.net |
This table is interactive. Click on the headers to sort the data.
The biosynthesis of insect pheromones is a complex process, often co-opting and modifying standard metabolic pathways. nih.gov In Tephritid fruit flies, the rectal gland serves as the primary site for both the synthesis and storage of pheromonal compounds. oup.comresearchgate.net While the specific enzymatic steps for this compound synthesis are not fully elucidated, the general pathways for insect pheromones, particularly those derived from fatty acids, provide a likely framework. This process typically involves the modification of fatty acid metabolism. nih.gov
The production of these signaling molecules is tightly regulated. In many insects, neuropeptides play a crucial role. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) family is known to regulate the production of sex pheromones in moths. nih.govnih.gov Additionally, hormones such as juvenile hormone and 20-hydroxyecdysone (B1671079) are known regulators of pheromone production in beetles, cockroaches, and flies. nih.gov It is plausible that similar regulatory mechanisms, involving neuropeptides and hormones, control the biosynthesis of this compound and other pheromone components in B. tryoni. The observation that ingested plant compounds can boost pheromone component levels suggests that the biosynthetic pathway can be influenced by the availability of exogenous precursors transported from the gut to the rectal glands via the hemolymph. researchgate.net
Molecular Basis of Biological Recognition and Activity
The biological effects of this compound are predicated on its ability to interact with specific molecular targets, thereby initiating a cascade of events that modulate cellular and physiological processes.
As a fatty amide, this compound belongs to a class of molecules known to interact with a variety of unique extracellular and intracellular receptors. mdpi.com In the context of insect pheromones, these molecules are detected by specialized olfactory sensory neurons housed in the antennae of the receiving insect, leading to behavioral responses. While the complete pheromone blend of B. tryoni is attractive to females, the specific receptor proteins that bind this compound have not yet been definitively identified. nih.gov
In other biological systems, related amide compounds have been shown to interact with specific signaling pathways. For example, a synthetic dimer containing an this compound moiety, CNU 024, was found to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) in mouse microglial cells. e-kmj.org This inhibitory effect was mediated, in part, through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of inflammatory responses. e-kmj.org While this research was conducted in a mammalian system with a modified molecule, it points to the potential for N-alkyl amides to interact with fundamental signaling cascades like the MAPK pathway. e-kmj.org
The primary documented biological process modulated by this compound is the reproductive behavior of Tephritid fruit flies. As a component of the male sex pheromone, it plays a crucial role in chemical communication to attract females, thereby increasing the male's chances of mating. oup.com The increased abundance of this compound in the pheromone blend of males that have consumed certain phytochemicals makes them more attractive, demonstrating a clear link between molecular composition and a key biological outcome—mating success. oup.comresearchgate.net
Broader studies on fatty amides suggest they can modulate a wide range of biological processes. These include the regulation of appetite, glucose and lipid metabolism, vasodilation, cardiac function, and inflammation. mdpi.com In a study involving calves challenged with bacterial endotoxin (B1171834) (LPS), the levels of various fatty amides in the feces increased significantly, suggesting their involvement in the body's inflammatory response to infection. mdpi.com
Exploration in Chemical Biology and Bioconjugation
The chemical structure of this compound has been utilized in the synthesis of more complex molecules for research in chemical biology and the development of bioconjugation reagents. ucl.ac.uk Bioconjugation involves the covalent linking of molecules to create probes for studying biological systems or for developing therapeutics. spirochem.comsigmaaldrich.comnih.gov
Catalysis Applications and Catalytic Mechanisms
Utilization of n-Hexylpropanamide in Catalytic Systems
Research has focused on derivatives of this compound, particularly those incorporating tertiary amine functionalities, as highly effective extractants for platinum group metals (PGMs) from acidic chloride solutions. A notable example is the compound 3-(di-2-ethylhexylamino)-N-hexylpropanamide . This class of molecule is utilized in liquid-liquid extraction processes, which are a form of phase-transfer catalysis. In this context, the amide-containing ligand facilitates the transfer of a metal complex from an aqueous phase to an organic phase, thereby enabling its separation and recovery.
Studies have demonstrated that reagents featuring the 3-N'-hexylpropanamide group exhibit a strong affinity for the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, and show high selectivity for it over the chloride ions present in high concentrations in the aqueous phase. beilstein-journals.orgnih.gov The efficiency of these amide-functionalized ligands has been shown to be superior to that of some commercial trialkylamine reagents like trioctylamine. beilstein-journals.org The primary application lies in recycling processes for PGMs, where these ligands can selectively recover target metals from complex mixtures. researchgate.net
Role as Ligands or Modulators in Catalytic Reactions
The primary catalytic role identified for this compound derivatives is as outer-sphere ligands. Unlike inner-sphere ligands that bind directly to the metal center by displacing existing ligands, these molecules interact with the fully formed metal complex, in this case, the [PtCl₆]²⁻ anion. beilstein-journals.orgnih.gov This interaction is non-covalent and relies on hydrogen bonding.
The this compound moiety, specifically the N-H proton of the secondary amide, acts as a hydrogen-bond donor. This N-H group, along with C-H donors from the alkyl backbone, forms an array of weak hydrogen bonds that collectively bind to the chloro ligands of the metal complex. beilstein-journals.orgresearchgate.net This interaction modulates the partitioning of the metal complex between the aqueous and organic phases, effectively "chaperoning" it into the organic solvent. The strength of this binding, and thus the extraction efficiency, is influenced by the number of amide groups present in the ligand molecule. Research on related structures shows that tripodal and bipodal amide-containing ligands generally exhibit higher binding constants for [PtCl₆]²⁻ than their monopodal analogues. beilstein-journals.org
Mechanistic Insights into Catalytic Performance
The mechanism of action for amide-functionalized amine extractants like 3-(di-2-ethylhexylamino)-N-hexylpropanamide is understood to be a multi-step ion-pair extraction process.
Protonation: In a highly acidic aqueous environment (e.g., HCl solutions), the tertiary amine nitrogen on the ligand's backbone is protonated, forming an ammonium (B1175870) cation (LH⁺). This step is crucial as it creates the cationic species that will pair with the metal anion. beilstein-journals.orgresearchgate.net
Chelation-Assisted Ion Pairing: The protonated amine can form an intramolecular hydrogen bond with the carbonyl oxygen of the amide group, creating a stable six-membered "proton chelate" ring. This pre-organizes the molecule, positioning the amide's N-H and adjacent C-H groups into a favorable conformation for interacting with the target metal anion. researchgate.net
Outer-Sphere Coordination and Extraction: Two of the protonated ligand molecules (LH⁺) then associate with one dianionic metal complex ([MClₓ]²⁻, e.g., [PtCl₆]²⁻) through an array of hydrogen bonds. This forms a neutral, charge-balanced complex, [(LH)₂MClₓ], which is lipophilic and preferentially partitions into the organic solvent phase. beilstein-journals.orgresearchgate.net
Spectroscopic evidence from ¹H NMR and infrared studies confirms the presence of strong hydrogen bonding between the amide N-H protons and the chloride ligands of the [PtCl₆]²⁻ complex in the organic phase, supporting this proposed mechanism. beilstein-journals.org
Table 1: Extraction Performance of 3-(di-2-ethylhexylamino)-N-hexylpropanamide (MAA) for Various Metal Chlorometallates This table presents the percentage of metal extracted from an aqueous HCl phase into an organic phase containing the specified ligand. Higher values indicate greater extraction efficiency.
| Metal Ion | Aqueous Phase | Ligand (in organic phase) | Extraction (%) |
| Fe(III) | 6 M HCl | 3-(di-2-ethylhexylamino)-N-hexylpropanamide | ~98% |
| Co(II) | 6 M HCl | 3-(di-2-ethylhexylamino)-N-hexylpropanamide | ~2% |
| Zn(II) | 2 M HCl | 3-(di-2-ethylhexylamino)-N-hexylpropanamide | ~98% |
| Pt(IV) | 0.1 M HCl | 3-(di-2-ethylhexylamino)-N-hexylpropanamide | >95% |
Data sourced from a doctoral thesis focused on new extractants for platinum-group metals. researchgate.net
Environmental Fate and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For n-Hexylpropanamide, the key abiotic degradation mechanisms are expected to be hydrolysis, photolysis, and thermal degradation.
Hydrolysis, the reaction with water, is a primary abiotic pathway for the degradation of amides in the environment. The amide bond, while relatively stable, can be cleaved under both acidic and basic conditions, although the rates can be slow at neutral environmental pH. savemyexams.com The stability of the amide bond is attributed to resonance stabilization. solubilityofthings.comchemistrysteps.com
The hydrolysis of N-substituted aliphatic amides, such as this compound, typically proceeds via a nucleophilic attack on the carbonyl carbon. jst.go.jp In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. jst.go.jp The expected products of the hydrolysis of this compound are propanoic acid and n-hexylamine.
Table 1: General Factors Influencing Hydrolytic Persistence of Aliphatic Amides
| Factor | Influence on Hydrolysis Rate | Implication for Environmental Persistence |
| pH | Increased rates at acidic and alkaline pH | Lower persistence in acidic or alkaline waters and soils |
| Temperature | Rate increases with temperature | Lower persistence in warmer climates or thermally polluted waters |
| Structure | Steric hindrance around the carbonyl group can decrease the rate | Increased persistence for more sterically hindered amides |
Photolytic Degradation:
Photolytic degradation involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. Studies on aliphatic polyamides, which contain repeating amide units, indicate that the amide bond is susceptible to photodegradation. nih.govnih.govacs.org The primary photochemical processes involve the cleavage of the C-N bond within the amide group. nih.govacs.org The absorption of UV radiation can lead to the formation of radical species, which can then undergo further reactions, including oxidation in the presence of oxygen. nih.gov For this compound, direct photolysis in sunlit surface waters or on soil surfaces is a potential degradation pathway, likely leading to the formation of smaller, more volatile compounds. The efficiency of this process would depend on the intensity of solar radiation and the presence of photosensitizing substances in the environment.
Thermal Degradation:
Thermal degradation of amides generally occurs at elevated temperatures, typically above 160°C, with the exact temperature depending on the molecular structure. researchgate.net While significant thermal degradation is unlikely to be a major environmental fate pathway under normal ambient conditions, it can be relevant in specific scenarios such as industrial high-temperature processes or in sun-exposed soils in hot climates. The thermal decomposition of secondary amides can proceed through various mechanisms, including the elimination of water to form nitriles or cleavage of the C-N bond. libretexts.org The thermal stability of secondary amines, which are products of amide hydrolysis, is generally lower than that of tertiary amines. nih.gov
Table 2: Potential Abiotic Degradation Products of this compound
| Degradation Process | Potential Products |
| Hydrolysis | Propanoic acid, n-Hexylamine |
| Photolysis | Radicals, smaller carbonyl compounds, and amines |
| Thermal Degradation | Propionitrile, hexene, water, and smaller hydrocarbons |
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, carried out by microorganisms, is often the most significant pathway for the removal of organic chemicals from the environment.
Bacterial Degradation:
Bacteria are major contributors to the biodegradation of organic compounds in soil and water. dtu.dkmtu.edu Studies on the microbial degradation of fatty acid amides have shown that bacteria, such as species of Pseudomonas and Aeromonas, can utilize these compounds as a source of carbon and nitrogen. nih.gov The initial step in the aerobic biodegradation of primary and secondary fatty acid amides by these bacteria is the hydrolysis of the amide bond, catalyzed by amidase enzymes. nih.govnih.gov This enzymatic hydrolysis yields the corresponding carboxylic acid and amine. nih.gov In the case of this compound, this would result in propanoic acid and n-hexylamine. These initial products are then typically further metabolized by the bacteria. nih.gov The ability of bacteria to degrade amides suggests that this compound is likely susceptible to bacterial degradation in environments where competent microbial populations are present.
Fungal Degradation:
The primary metabolic pathway for the biodegradation of this compound is expected to commence with the enzymatic hydrolysis of the amide bond.
Initial Hydrolysis: The initial step, catalyzed by microbial amidases, would break the this compound molecule into two smaller, more readily biodegradable components:
Propanoic Acid: A short-chain fatty acid that can be readily metabolized by a wide range of microorganisms through the beta-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production.
n-Hexylamine: An aliphatic amine that can be utilized as a carbon and nitrogen source by various microorganisms. The degradation of amines often proceeds via deamination to form an aldehyde, which is then oxidized to a carboxylic acid.
Subsequent Metabolism: Following the initial hydrolysis, the resulting propanoic acid and n-hexylamine are expected to be funneled into central metabolic pathways. nih.gov The complete mineralization of this compound to carbon dioxide, water, and inorganic nitrogen would depend on the ability of the microbial community to degrade both the fatty acid and the amine moieties. nih.gov The biodegradability of the released amine is a critical factor for the complete mineralization of secondary fatty acid amides. nih.gov
Table 3: Proposed Key Intermediates in the Biodegradation of this compound
| Intermediate Compound | Preceding Compound | Enzymatic Step |
| Propanoic Acid | This compound | Amidase (Hydrolysis) |
| n-Hexylamine | This compound | Amidase (Hydrolysis) |
| Propanoyl-CoA | Propanoic Acid | Acyl-CoA Synthetase |
| Hexanal | n-Hexylamine | Amine Oxidase (Deamination) |
| Hexanoic Acid | Hexanal | Aldehyde Dehydrogenase |
Advanced Analytical Methodologies for N Hexylpropanamide Research
Development and Optimization of Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of n-Hexylpropanamide, providing the foundational separation needed for its quantification and identification. advancechemjournal.com The development process is a systematic approach that begins with defined objectives and an understanding of the analyte's physicochemical properties. sigmaaldrich.comdrugdiscoverytrends.com Optimization aims to achieve a balance between resolution, analysis time, and sensitivity to produce a robust and reliable method. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing compounds like this compound due to its high resolution and versatility. advancechemjournal.comopenaccessjournals.com The development of an HPLC method is a meticulous process involving the selection of appropriate stationary and mobile phases to achieve efficient separation. advancechemjournal.comdrawellanalytical.com
The process begins with defining the analytical goal, such as quantifying the main compound or identifying impurities. sigmaaldrich.com Given the structure of this compound (an amide with a hexyl group), it possesses moderate polarity. Therefore, reversed-phase HPLC is typically the method of choice, where a non-polar stationary phase is used with a polar mobile phase. advancechemjournal.com
Column Selection: The choice of the column is a critical first step. drawellanalytical.com A C18 or C8 column is often suitable for moderately polar compounds. The column's dimensions (length, internal diameter) and particle size affect efficiency and back pressure. sigmaaldrich.com Smaller particles (e.g., <3 µm) can offer higher resolution but require higher operating pressures. libretexts.org
Mobile Phase Optimization: The mobile phase composition significantly impacts retention and selectivity. drawellanalytical.com A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition is changed during the run, is often employed to ensure good resolution of all components in a reasonable time. drawellanalytical.com The pH of the aqueous portion can be adjusted with buffers to control the ionization state of analytes, though this compound, being a neutral amide, is less affected by pH changes.
Detection: A UV detector is commonly used for compounds containing a chromophore. The amide bond in this compound provides some UV absorbance, typically at low wavelengths (~210 nm). If higher sensitivity or selectivity is needed, a mass spectrometer can be used as a detector (see LC-MS).
Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for moderately polar analytes. |
| Mobile Phase A | Water (with 0.1% Formic Acid) | Aqueous component of the mobile phase. Formic acid can improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | Start at 40% B, increase to 95% B over 15 min | Ensures elution of the analyte with good peak shape and separates it from potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. sigmaaldrich.com |
| Detector | UV at 210 nm | Amide bonds absorb at low UV wavelengths. |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.com For this compound, GC is a viable analytical option provided it has sufficient thermal stability and volatility. The development of a GC method involves optimizing the column, temperature program, and gas flows. libretexts.org
Column Selection: The choice of a capillary column's stationary phase is based on the principle of "like dissolves like." sigmaaldrich.com For an analyte of intermediate polarity like this compound, a mid-polar stationary phase, such as one containing a percentage of cyanopropylphenyl, is often a good starting point. google.com A standard column length of 30 meters is typically used. scirp.org
Injector and Detector Settings: The sample is introduced into a heated injection port to ensure rapid vaporization. libretexts.org A flame ionization detector (FID) is a common choice for organic compounds like this compound, offering high sensitivity and a wide linear range. The injector and detector temperatures are set higher than the maximum oven temperature to prevent condensation. bibliotekanauki.pl
Carrier Gas: An inert gas, such as helium or nitrogen, is used as the mobile phase to carry the vaporized sample through the column. libretexts.orgscirp.org The flow rate is optimized to achieve the best separation efficiency.
Interactive Data Table: Illustrative GC Method Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. scirp.org |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | Temperature program to separate the analyte from other volatile components. libretexts.org |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. google.com |
| Detector (FID) Temp. | 280 °C | Prevents condensation of the analyte in the detector. google.com |
| Injection Mode | Split (e.g., 50:1 ratio) | Used for concentrated samples to prevent column overloading. |
| Injection Vol. | 1 µL | Standard injection volume for GC. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method, offer enhanced analytical capabilities. wikipedia.org For this compound research, coupling chromatography with mass spectrometry provides unparalleled sensitivity and specificity.
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal technique for detecting and quantifying trace levels of compounds in complex matrices. wikipedia.orgtechnologynetworks.com This method is highly sensitive and selective, often considered the gold standard for pharmaceutical and biological analysis. technologynetworks.comnih.gov
The HPLC front-end separates this compound from matrix components. The eluent from the column is then directed to the mass spectrometer's ion source. An electrospray ionization (ESI) source is commonly used for moderately polar molecules like this compound, as it is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺. wikipedia.orgnih.gov
The mass analyzer, such as a quadrupole or ion trap, separates ions based on their mass-to-charge ratio (m/z). thermofisher.com For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, where only the m/z corresponding to the this compound ion is monitored, drastically increasing sensitivity and filtering out background noise. technologynetworks.com Research has noted the use of LC-MS for the analysis of this compound. researchgate.net
Interactive Data Table: Illustrative LC-MS Parameters for this compound Trace Analysis
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC as described in 10.1.1 | Provides the initial separation. |
| MS System | Triple Quadrupole Mass Spectrometer | Offers high sensitivity and specificity for quantification. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for moderately polar molecules; positive mode detects [M+H]⁺ ions. nih.gov |
| Monitored Ion (SIM) | [M+H]⁺ for this compound | Specific monitoring of the analyte's molecular ion for high sensitivity. technologynetworks.com |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temp. | 150 °C | Aids in desolvation of the droplets from the LC. |
| Desolvation Gas | Nitrogen at 800 L/hr | High flow of inert gas to assist in solvent evaporation. |
GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile organic compounds. thermofisher.com It combines the separation capabilities of GC with the definitive identification power of mass spectrometry. libretexts.orgthermofisher.com
After separation on the GC column as described in section 10.1.2, the analyte molecules enter the MS ion source. Electron Ionization (EI) is the most common source for GC-MS, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible pattern. mdpi.com This fragmentation pattern acts as a molecular "fingerprint" that can be compared against spectral libraries (e.g., NIST) for confident identification.
GC-MS can be operated in full scan mode to acquire the entire mass spectrum for identifying unknown compounds or in SIM mode for quantifying known analytes at low levels. thermofisher.com This makes it an invaluable tool for purity assessment and the identification of trace-level byproducts or contaminants related to this compound.
Interactive Data Table: Illustrative GC-MS Parameters for this compound Volatile Analysis
| Parameter | Setting | Rationale |
| GC System | As described in 10.1.2 | Provides the chromatographic separation. |
| MS System | Single Quadrupole Mass Spectrometer | A common and robust analyzer for routine GC-MS. thermofisher.com |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for EI, produces reproducible fragmentation patterns for library matching. mdpi.com |
| Acquisition Mode | Full Scan (e.g., m/z 40-400) | Acquires the full mass spectrum for identification of the analyte and any impurities. |
| Source Temp. | 230 °C | Standard source temperature to maintain analytes in the gas phase. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from saturating the detector. |
Validation and Robustness of Analytical Methods for Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.euresearchgate.net It is a regulatory requirement in many fields and ensures the reliability, quality, and consistency of analytical data. ujpronline.com For research applications involving this compound, a validated method ensures that the results are accurate and reproducible. Key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH). europa.eu
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euelementlabsolutions.com It is demonstrated by showing that there is no interference at the retention time of this compound.
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. researchgate.net The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. elementlabsolutions.com It is often assessed by spiking a blank matrix with a known amount of this compound at different concentration levels and calculating the percentage recovery.
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). europa.euchromatographyonline.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.euelementlabsolutions.com For an HPLC method, these parameters could include mobile phase composition, pH, and column temperature. chromatographyonline.com For a GC method, they might include oven temperature ramp rate and gas flow rates. This study provides an indication of the method's reliability during normal usage. europa.eu
Interactive Data Table: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria for Research |
| Specificity | No interference from blank or placebo at the analyte's retention time. | Peak purity index > 0.99; no co-elution. |
| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995. researchgate.net |
| Range | Concentration interval where the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | Closeness of the measured value to the true value. | Recovery typically between 98-102%. |
| Precision (Repeatability) | Agreement of results for the same sample on the same day. | Relative Standard Deviation (RSD) ≤ 2%. |
| Precision (Intermediate) | Agreement of results for the same sample on different days/with different analysts. | Relative Standard Deviation (RSD) ≤ 3%. |
| Robustness | Method's resilience to small, deliberate changes in parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Assessment of Specificity, Selectivity, and Linearity
Specificity and Selectivity
Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. cemas.co.uk Selectivity is a measure of how well the method can determine the analyte in a complex mixture without interference from other compounds. cemas.co.uk
In the context of this compound and its derivatives, high selectivity is a critical attribute for methods used in complex sample matrices. For instance, research on extractant reagents has shown that derivatives such as N'-hexylpropanamide exhibit a high affinity and selectivity for certain metal ions, like the hexachloroplatinate(IV) anion ([PtCl6]2-), over other ions such as chloride, even in highly acidic solutions. researchgate.net This selectivity is driven by specific molecular interactions, including hydrogen bonding and ion-dipole interactions. researchgate.net
Similarly, immunoassays developed for environmental analysis demonstrate the importance of specificity. A fluorescence polarization immunoassay (FPIA) designed to detect the herbicide butachlor (B1668075) utilized a complex fluorescent tracer that included a hexylpropanamide functional group. rsc.org This assay was characterized by its high specificity, allowing for the sensitive and rapid determination of butachlor in polluted water samples with minimal interference from other substances. rsc.org The validation of such methods typically involves analyzing blank samples and samples spiked with potential interfering substances to demonstrate that the signal is attributable only to the analyte of interest.
Linearity
Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method over a specified range. jocpr.com Establishing the linear range is crucial for the accurate quantification of this compound. This is typically evaluated by analyzing a series of standard solutions of the analyte at different concentrations. The results are then plotted as signal versus concentration, and a linear regression analysis is performed.
The key parameters evaluated in a linearity study are the correlation coefficient (r) or the coefficient of determination (R²), the y-intercept, and the slope of the regression line. An R² value close to 1.000 indicates a strong linear relationship. For example, in the development of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the drug Avanafil, linearity was established over a concentration range of 0.5 µg/ml to 10 µg/ml, with a calculated regression coefficient (R²) of 0.9978. jptcp.com
| Concentration (µg/mL) | Instrument Response (Peak Area Units) |
|---|---|
| 1.0 | 12050 |
| 5.0 | 60100 |
| 10.0 | 121000 |
| 20.0 | 240500 |
| 50.0 | 602000 |
| 100.0 | 1203000 |
Linearity Parameters:
Determination of Detection and Quantitation Limits
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank (zero concentration) but not necessarily quantified with acceptable precision and accuracy. epa.govloesungsfabrik.de In contrast, the Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with a defined level of precision and trueness. quanterix.com The determination of LOD and LOQ is essential for analyzing impurities and for quantifying low levels of the analyte. loesungsfabrik.de
Several approaches are used to determine LOD and LOQ, as recommended by the International Council for Harmonisation (ICH). loesungsfabrik.desepscience.com
Based on Signal-to-Noise Ratio: This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOD is commonly accepted as the concentration that yields a signal-to-noise (S/N) ratio of 3:1, while the LOQ corresponds to an S/N ratio of 10:1. loesungsfabrik.desepscience.com
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank or the residual standard deviation of the regression line (σ) and the slope of the calibration curve (S). The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Research involving derivatives of this compound provides practical examples of these limits. In the FPIA method for butachlor detection, which employed a tracer containing a hexylpropanamide group, the limit of detection (defined at 10% inhibition concentration) was found to be 11.0 ng/mL. rsc.org In another study developing an RP-HPLC method for Avanafil, the LOD and LOQ were determined to be 0.02 µg/ml and 0.08 µg/ml, respectively. jptcp.com
| Compound/Method | LOD | LOQ | Source |
|---|---|---|---|
| Butachlor (via FPIA with hexylpropanamide-containing tracer) | 11.0 ng/mL | Not Reported | rsc.org |
| Avanafil (via RP-HPLC) | 0.02 µg/mL | 0.08 µg/mL | jptcp.com |
| N-n-butylbenzamide (via Adsorption analysis) | 0.9 µM | Not Reported | researchgate.net |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and material discovery. pku.edu.cnazorobotics.com For a compound like n-Hexylpropanamide, these technologies offer powerful tools for prediction and optimization.
Furthermore, AI can be employed to predict the physicochemical and biological properties of this compound. By analyzing its molecular structure, ML algorithms can estimate properties like solubility, toxicity, and potential bioactivity, guiding its potential applications. cmu.edusciopen.com For example, a stacking ensemble learning framework has been used to predict the tribological properties of amide-based greases, a methodology that could be adapted to predict the performance of this compound in similar applications. sciopen.com
Table 1: Potential AI/ML Applications for this compound Research
| Application Area | Specific Task | Potential Impact |
| Synthesis Optimization | Predict reaction yield and optimal conditions for amidation. | Reduced experimental workload, faster discovery of efficient synthetic routes. rsc.org |
| Property Prediction | Estimate physicochemical properties (e.g., boiling point, solubility). | Accelerated material design and screening. |
| Biological Activity Screening | Predict potential pharmacological or toxicological effects. | Prioritization of compounds for further biological testing. azorobotics.com |
Development of Sustainable Synthesis and Application Strategies
The principles of green chemistry are increasingly integral to chemical manufacturing, aiming to reduce environmental impact and enhance safety. ucl.ac.ukrsc.org The synthesis of this compound provides a case study for the implementation of sustainable practices.
Traditional amide synthesis often involves stoichiometric activating agents that generate significant waste. ucl.ac.uk Green chemistry seeks to replace these with catalytic methods that are more atom-economical and environmentally benign. acs.orgwalisongo.ac.idacs.org Boric acid, for example, has been used as a catalyst for the direct amidation of carboxylic acids and amines, offering a greener alternative to conventional methods. researchgate.net The development of biocatalytic methods, using enzymes like lipases, presents another promising avenue for the sustainable synthesis of amides like this compound. nih.govrsc.org These enzymatic reactions often occur in aqueous media under mild conditions, further reducing their environmental footprint. rsc.org
Continuous flow chemistry is another key technology for sustainable amide synthesis. acs.orgnih.govchemrxiv.orgrsc.orgacs.org Flow reactors allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. acs.orgnih.gov The synthesis of this compound in a continuous flow system could significantly reduce solvent usage and energy consumption compared to traditional batch processes. chemrxiv.org
The sustainability of a chemical process is often assessed using green chemistry metrics such as Atom Economy, Process Mass Intensity (PMI), and E-Factor. acs.orgwalisongo.ac.idacs.orgwhiterose.ac.uk
Table 2: Comparison of Synthetic Routes for Amides based on Green Chemistry Metrics
| Synthetic Route | Description | Advantages | Disadvantages |
| Acid Chloride Route | Reaction of propanoyl chloride with hexylamine (B90201). | High reactivity. | Generates HCl as a byproduct, often requires hazardous reagents. acs.org |
| Coupling Reagent Method | Use of reagents like DCC or HATU. | High yields for complex substrates. | Poor atom economy, generates significant waste. walisongo.ac.id |
| Catalytic Condensation | Direct reaction of propanoic acid and hexylamine with a catalyst (e.g., boric acid). | Higher atom economy, less waste. acs.org | May require higher temperatures or longer reaction times. |
| Biocatalytic Synthesis | Use of enzymes (e.g., lipase) to catalyze the reaction. | Highly selective, mild conditions, biodegradable catalyst. nih.govrsc.org | Enzyme stability and cost can be a concern. researchgate.net |
Exploration of Novel Biological Functions and Biotechnological Applications
Amide bonds are fundamental to biology, forming the backbone of proteins and peptides. solubilityofthings.comontosight.ai While this compound is a simple molecule, its N-alkylamide structure suggests it could possess interesting biological activities. Fatty acid amides (FAAs), a class of lipids that includes N-acyl amides, are known to act as signaling molecules in various physiological processes, including pain, inflammation, and sleep. mdpi.compnas.org It is conceivable that this compound could interact with biological systems in a similar manner, warranting investigation into its potential pharmacological effects.
Enzymatic strategies can be employed not only for the synthesis of amides but also for their modification to create novel bioactive compounds. nih.govresearchgate.netacs.orgrsc.org Enzymes could potentially be used to introduce functional groups into the n-hexyl chain or the propanamide moiety of this compound, leading to a library of derivatives with diverse biological properties. The repurposing of amide bond-forming enzymes for non-native protein modification is a burgeoning field that could find applications in creating novel bioconjugates and therapeutic proteins. researchgate.netacs.org
Interdisciplinary Research with Materials Science and Nanotechnology
The amide functional group's ability to form strong hydrogen bonds makes it a valuable component in materials science for creating structured and functional materials. nih.govwikipedia.org N-alkylamides, including potentially this compound, can self-assemble into ordered structures, which can be exploited in the design of gels, liquid crystals, and other soft materials.
Amides are also used as ligands to form metal complexes with diverse applications in catalysis and materials science. nih.govwikipedia.orgrsc.orgrsc.orgias.ac.in The nitrogen and oxygen atoms of the amide group in this compound can coordinate with metal ions, leading to the formation of complexes with specific catalytic or physical properties. The steric bulk of the hexyl group could influence the coordination geometry and reactivity of such complexes. rsc.org
In nanotechnology, amides can be incorporated into polymers and nanoparticles to impart specific functionalities. For example, amide-functionalized nanoparticles could be designed for targeted drug delivery or as components in advanced sensors. The surface modification of quantum dots with amide-containing ligands is another area of active research.
Q & A
Q. What are the optimal synthetic routes for producing n-Hexylpropanamide with high purity?
- Methodological Answer : this compound can be synthesized via coupling reactions using carbodiimide-based reagents. A validated protocol involves reacting 2,2-dimethylpropanamide derivatives with n-hexylamine in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) and triethylamine as a base. The reaction is typically conducted in dichloromethane or ethyl acetate/hexane mixtures, followed by purification via column chromatography (20% ethyl acetate in hexane). Yield optimization requires strict control of stoichiometry (1:2.25 molar ratio of acid to amine) and reaction time (12–24 hours under nitrogen) .
- Table 1 : Key Reaction Conditions
| Reagent | Role | Concentration/Quantity |
|---|---|---|
| HATU | Coupling agent | 2.25 equivalents |
| n-Hexylamine | Nucleophile | 2.25 equivalents |
| Triethylamine | Base | 3.0 equivalents |
| Solvent | Ethyl acetate/hexane | 20% v/v |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR : H NMR should show peaks for the hexyl chain (δ 0.8–1.5 ppm) and the propanamide backbone (δ 2.1–2.3 ppm for carbonyl-adjacent CH, δ 6.5–7.5 ppm for amide protons if applicable).
- FT-IR : Key stretches include N-H (3300 cm), C=O (1650–1700 cm), and C-N (1250–1350 cm).
- Mass Spectrometry : ESI-MS should confirm the molecular ion peak at m/z 171.2 (CHNO). Cross-reference with NIST Chemistry WebBook for standardized spectral data .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability testing should assess:
- Thermal Degradation : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for amides).
- Hydrolytic Sensitivity : Monitor pH-dependent hydrolysis (e.g., accelerated testing at pH 2 and 9, 40°C). Amides are generally stable in neutral conditions but hydrolyze under strong acidic/basic conditions.
- Light Sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products (e.g., quinone derivatives via oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Batch Reproducibility : Validate purity via HPLC (>95%) and quantify impurities using LC-MS.
- Assay Standardization : Use positive/negative controls (e.g., ibuprofen for anti-inflammatory assays) and adhere to NIH preclinical guidelines for dose-response curves (IC, EC) .
- Cross-Validation : Compare results across orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models).
Q. What advanced analytical techniques are suitable for studying this compound’s interactions with enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) between this compound and target enzymes.
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data from homologous proteins.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) to assess binding energetics .
Q. How can researchers design preclinical studies to evaluate this compound’s efficacy while minimizing bias?
- Methodological Answer :
- Randomization : Assign animal cohorts randomly to treatment/control groups.
- Blinding : Implement double-blind protocols for data collection and analysis.
- Statistical Power : Use tools like G*Power to determine sample sizes (n ≥ 6 per group for murine models).
- Ethical Compliance : Follow ARRIVE guidelines for reporting and obtain IRB/IACUC approvals .
Q. What computational strategies are effective for predicting this compound’s metabolic fate?
- Methodological Answer :
- In Silico Metabolism Prediction : Use platforms like ADMET Predictor™ or SwissADME to identify potential cytochrome P450 oxidation sites (e.g., hexyl chain hydroxylation).
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways to prioritize lab testing .
Tables for Reference
Table 2 : Key Spectral Peaks for this compound (NIST Data)
| Technique | Key Peaks/Values |
|---|---|
| H NMR | δ 0.88 (t, 3H, CH), δ 1.25 (m, 6H, CH), δ 2.15 (s, 2H, CO-CH) |
| FT-IR | 3290 cm (N-H), 1645 cm (C=O) |
| ESI-MS | m/z 171.2 [M+H] |
Table 3 : Preclinical Study Design Checklist
| Parameter | Requirement |
|---|---|
| Sample Size | n ≥ 6 per group (murine models) |
| Controls | Vehicle, positive (e.g., ibuprofen) |
| Endpoints | IC, EC, LD |
| Compliance | ARRIVE guidelines, IACUC approval |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
